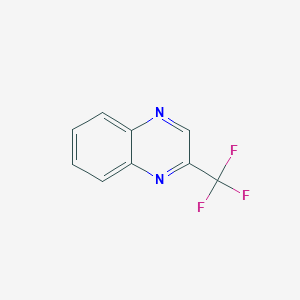

2-(Trifluoromethyl)quinoxaline

Beschreibung

Overview of Quinoxaline Scaffolds in Heterocyclic Chemistry

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a fundamental building block in the synthesis of a wide array of organic molecules. amazonaws.comipp.pt Its derivatives are noted for their broad spectrum of biological activities and applications in medicinal chemistry and material science. researchgate.netconnectjournals.comresearchgate.net

Significance of Quinoxaline Derivatives as Privileged Structures

Quinoxaline and its analogs are considered "privileged structures" in medicinal chemistry. researchgate.netmdpi.com This term refers to molecular scaffolds that can bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. oup.com The versatility of the quinoxaline core allows for the synthesis of diverse libraries of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govpolito.itnih.gov The nitrogen atoms within the pyrazine ring can participate in hydrogen bonding and other interactions with biological macromolecules, contributing to their therapeutic potential. mdpi.com

Historical Context of Quinoxaline Research

The study of quinoxalines dates back over a century, with early research focusing on their synthesis and basic chemical properties. researchgate.net These compounds, also known as benzopyrazines, are structurally related to other important heterocycles like quinoline and naphthalene. ipp.ptpharmacophorejournal.com While rare in nature, the synthetic accessibility of quinoxalines has fueled extensive research into their potential applications. ipp.ptconnectjournals.com Over the decades, the discovery of naturally occurring antibiotics such as echinomycin, which contains a quinoxaline moiety, further intensified interest in this class of compounds. ipp.pt

Strategic Importance of Trifluoromethyl Group Introduction

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal and materials chemistry to modulate its properties. rsc.orgwikipedia.org

Influence of Trifluoromethylation on Molecular Properties for Biological and Material Applications

The trifluoromethyl group possesses unique electronic and steric characteristics that can significantly alter the physicochemical properties of a parent molecule. ontosight.ainih.gov Its strong electron-withdrawing nature can influence the acidity and basicity of nearby functional groups. wikipedia.orgresearchgate.net In the context of materials science, trifluoromethylated compounds have been investigated for their potential use as fluorescent materials and organic semiconductors. researchgate.netresearchgate.net

A notable example is the synthesis and characterization of Y-shaped trifluoromethyl-substituted quinoxaline derivatives, which have demonstrated interesting optical properties, including solvatochromism and aggregation-induced emission. researchgate.net

Impact on Lipophilicity and Metabolic Stability

One of the most significant effects of trifluoromethylation is the enhancement of a molecule's lipophilicity, or its ability to dissolve in fats and lipids. ontosight.ainih.govsioc-journal.cnsioc-journal.cn This property is crucial for the absorption and distribution of drugs within the body, as it can improve their ability to cross cell membranes. ontosight.aiontosight.ai

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. researchgate.net This increased metabolic stability can lead to a longer duration of action for a drug, a key consideration in pharmaceutical development. nih.govsioc-journal.cnresearchgate.net The introduction of a trifluoromethyl group can also enhance the binding selectivity of a drug to its target. sioc-journal.cn

Scope of Research on 2-(Trifluoromethyl)quinoxaline and its Analogs

Research on this compound and its derivatives is multifaceted, spanning synthesis, reaction chemistry, and the exploration of their biological activities. The synthesis of these compounds often involves the condensation of o-phenylenediamines with trifluoromethyl-containing dicarbonyl compounds. researchgate.net

The reactivity of the this compound scaffold allows for further chemical modifications. For instance, the bromomethyl group in compounds like 2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline can undergo nucleophilic substitution reactions, enabling the creation of a diverse range of derivatives. evitachem.com

Biologically, trifluoromethylated quinoxalines have shown promise in various therapeutic areas. For example, 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have been synthesized and investigated as potential antimicrobial agents. nih.gov Studies have indicated that the presence of the trifluoromethyl group can significantly enhance the anti-mycobacterial activity of quinoxaline 1,4-dioxide derivatives. nih.gov Furthermore, certain 3-trifluoromethyl-quinoxaline 1,4-dioxides have demonstrated increased aerobic cytotoxicity, a property that could be exploited in cancer therapy. frontiersin.org Other research has explored the potential of trifluoromethyl-substituted quinoxalines as anticancer and antimicrobial agents. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅F₃N₂ sigmaaldrich.com |

| Molecular Weight | 198.14 g/mol sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 60-65 °C sigmaaldrich.com |

| SMILES String | FC(F)(F)c1cnc2ccccc2n1 sigmaaldrich.com |

| InChI Key | YIQVNKFWTSLVSA-UHFFFAOYSA-N sigmaaldrich.com |

Cross-Disciplinary Relevance in Medicinal Chemistry, Materials Science, and Catalysis

The strategic incorporation of the trifluoromethyl group onto the quinoxaline scaffold has led to compounds with significant utility across multiple scientific disciplines, most notably in medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry: Trifluoromethylated quinoxaline derivatives are a cornerstone in drug discovery due to their broad spectrum of biological activities. mdpi.com The presence of the -CF3 group often enhances the pharmacological profile of these compounds. nih.gov They have been extensively investigated as antimicrobial agents, showing efficacy against various bacterial and fungal strains. For instance, certain 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated high antibacterial properties against Gram-positive bacteria, including Mycobacterium species. nih.govresearchgate.net The introduction of a halogen atom at the 6-position of the quinoxaline ring can further increase this activity. nih.govresearchgate.net Studies have confirmed the DNA-damaging nature of some of these quinoxaline 1,4-dioxides. nih.gov

In the realm of oncology, these derivatives have shown promise as anticancer agents. Derivatives such as 2-morpholino-3-(trifluoromethyl)quinoxaline have exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism of action can involve the inhibition of crucial enzymes like topoisomerase II and the modulation of signaling pathways such as the epidermal growth factor receptor (EGFR). Furthermore, some trifluoromethylated quinoxalines have been identified as potent inhibitors for kinases like c-KIT and FLT3, which are relevant targets in cancer therapy. Their antiviral potential has also been noted, with activity reported against viruses like SARS-CoV-2.

Materials Science: In materials science, the unique electronic and photophysical properties of trifluoromethylated quinoxalines are harnessed for the development of advanced functional materials. researchgate.net These compounds are utilized as building blocks for polymers in organic electronics. For example, quinoxaline-based conjugated polymers incorporating trifluoromethyl groups have been synthesized for use in organic solar cells (OSCs). researchgate.net The strong electron-withdrawing nature of the -CF3 groups can be used to tune the polymers' frontier energy levels (HOMO/LUMO), enhance light absorption, and improve charge transport properties, ultimately leading to higher power conversion efficiencies. researchgate.net Y-shaped trifluoromethyl-substituted quinoxaline derivatives have also been studied for their optical properties, including absorption, emission, and aggregation-induced emission (AIE), highlighting their potential in luminescent materials and sensors. researchgate.net

Catalysis: The quinoxaline scaffold and its derivatives are also relevant in the field of catalysis. 2-Ethoxy-3-(trifluoromethyl)quinoxaline has been used in coordination chemistry to form ruthenium complexes that serve as catalysts. In another application, a recyclable V2O5/g-C3N4 heterojunction has been used to catalyze the visible-light-promoted C3–H trifluoromethylation of quinoxalin-2(1H)-ones, demonstrating the synthesis of these valuable compounds through catalytic methods. acs.org Furthermore, iridium-difluorphos complexes have been successfully employed for the general asymmetric hydrogenation of 2-substituted quinoxaline derivatives, producing biologically important 1,2,3,4-tetrahydroquinoxaline units with high enantioselectivity. acs.org This showcases the role of quinoxaline derivatives both as products of and participants in advanced catalytic systems.

Research Findings on Trifluoromethylated Quinoxaline Derivatives

Anticancer Activity of 2-Morpholino-3-(trifluoromethyl)quinoxaline

| Cell Line | IC50 (μM) | Effect |

| MCF-7 (Breast Cancer) | 4.10 - 5.93 | Increased apoptosis |

| HCT-116 (Colon Cancer) | 1.9 - 7.52 | Significant cytotoxicity |

This table summarizes the in vitro cytotoxicity of 2-Morpholino-3-(trifluoromethyl)quinoxaline against different cancer cell lines, as reported in research studies.

Synthesis Yields of Substituted Phenylquinoxalines

| Compound | Yield (%) | Melting Point (°C) |

| 2-phenylquinoxaline | 71 | 76-79 |

| 2-(2-fluorophenyl)quinoxaline | 72 | 60-62 |

| 2-(3-(trifluoromethyl)phenyl)quinoxaline | 70 | 118-120 |

| 2-(3-bromo-5-(trifluoromethyl)phenyl)quinoxaline | 79 | 102-104 |

This table presents the yields and melting points for the synthesis of various phenylquinoxaline derivatives via a one-pot protocol from styrenes and o-phenylenediamine. acgpubs.org

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQVNKFWTSLVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438535 | |

| Record name | 2-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148853-42-3 | |

| Record name | 2-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIFLUOROMETHYL)QUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

What are common synthetic routes for 2-(trifluoromethyl)quinoxaline derivatives, and how are reaction conditions optimized?

Level: Basic

Answer:

The synthesis of this compound derivatives typically involves condensation reactions or nucleophilic substitution. Key methodologies include:

- Condensation of o-phenylenediamine derivatives with trifluoromethyl-containing carbonyl precursors. For example, glyoxylic acid derivatives react with substituted diamines under acidic conditions to form hydroxyquinoxalines, which can be further functionalized .

- Halogen exchange reactions : Chloro-substituted quinoxalines (e.g., 2-chloro-3-(trifluoromethyl)quinoxaline) serve as intermediates for introducing functional groups via nucleophilic aromatic substitution. Reaction conditions (temperature, solvent, catalyst) are critical for yield optimization .

- Multi-step functionalization : Derivatives like 4-hydrazino-2-(trifluoromethyl)quinoxaline are synthesized through sequential nitration, reduction, and coupling reactions, requiring precise stoichiometric control .

Key considerations : Solvent polarity (e.g., DMF for SNAr reactions), temperature (60–120°C), and catalysts (e.g., Pd for cross-coupling) significantly impact regioselectivity and purity.

How is structural characterization of this compound derivatives performed?

Level: Basic

Answer:

Advanced analytical techniques are employed to confirm structure and purity:

- X-ray crystallography : Resolves bond angles, substituent orientation, and packing interactions (e.g., CCDC 1983315 for nitro-thiophene-quinoxaline derivatives) .

- LCMS/HPLC : Validates molecular weight (e.g., m/z 742 [M+H]+ for a carboxamide derivative) and monitors reaction progress .

- NMR spectroscopy : Distinguishes regioisomers (e.g., ¹H/¹⁹F NMR for trifluoromethyl group positioning) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in drug design .

How do electronic and steric effects of the trifluoromethyl group influence binding affinity in protease inhibitors?

Level: Advanced

Answer:

The trifluoromethyl group impacts both electronic and steric interactions in biological targets:

- Electronic effects : The strong electron-withdrawing nature alters π-π stacking with catalytic residues (e.g., His57 in HCV protease). However, this can weaken binding if repulsion occurs with nearby acidic residues (e.g., Asp168) .

- Steric effects : The bulkier CF₃ group disrupts optimal positioning in enzyme active sites. For example, in HCV NS3/4A protease inhibitors, replacing ethyl with CF₃ at the P2 quinoxaline reduces potency by 2–4 fold due to steric clashes with the catalytic triad .

- Metabolic stability : Fluorination enhances resistance to oxidative degradation, but steric hindrance may limit bioavailability .

Methodological insight : Structure-activity relationship (SAR) studies combined with co-crystallography (e.g., PDB analysis) reconcile these effects .

What computational strategies are used to design quinoxaline-based antagonists targeting adenosine receptors?

Level: Advanced

Answer:

Computational approaches include:

- 3D database mining : The Cambridge Structural Database (CSD) identifies pharmacophore patterns shared by known antagonists. Substructure queries (e.g., benzimidazole-quinoxaline hybrids) prioritize compounds for synthesis .

- Molecular docking : Predicts binding modes (e.g., 2-(4-ethylthiobenzimidazol-2-yl)quinoxaline docks into A₁ adenosine receptors with Ki = 0.5 nM) .

- MD simulations : Evaluates conformational stability of CF₃-containing derivatives in solvent and protein environments .

Case study : Lead optimization for A₃AR antagonists involved iterative docking and free-energy calculations to balance substituent size and electronic effects .

How can researchers resolve contradictions in biochemical potency data when modifying the quinoxaline core?

Level: Advanced

Answer:

Contradictions often arise from competing steric/electronic effects or assay variability. Strategies include:

- Comparative SAR analysis : For example, 3-(trifluoromethyl)quinoxaline derivatives show reduced replicon potency against HCV variants (2–6 fold) compared to ethyl analogues. Biochemical assays paired with crystallography reveal steric clashes outweighing electronic benefits .

- Variant-specific profiling : Testing against mutant proteases (e.g., D168A, R155K) isolates resistance mechanisms. Inhibitors with cyclopentyl P4 caps improve WT/D168A potency but fail against A156T due to altered binding pockets .

- Orthogonal assays : Replicon (cell-based) and enzymatic (protease inhibition) assays cross-validate results. Discrepancies may indicate off-target effects or solubility issues .

Key takeaway : Multi-dimensional data integration (structural, biochemical, computational) is essential for SAR rationalization.

What role does fluorine play in stabilizing intramolecular interactions in macrocyclic inhibitors?

Level: Advanced

Answer:

Fluorine enhances stability through:

- Dipole-dipole interactions : In HCV inhibitors, fluorinated P4 caps form orthogonal interactions with Arg123, improving binding to D168A variants .

- Hydrophobic shielding : Trifluoromethyl groups reduce solvent exposure of critical hydrogen bonds (e.g., between P2 quinoxaline and catalytic triad) .

- Conformational rigidity : Fluorine’s electronegativity restricts rotational freedom, as seen in co-crystal structures of 1F inhibitors bound to D168A protease .

Experimental validation : Intramolecular F···H interactions (2.9–3.2 Å distances) observed in X-ray structures correlate with enhanced metabolic stability .

How are crystallographic data utilized to optimize quinoxaline-based drug candidates?

Level: Advanced

Answer:

Crystallography guides optimization by:

- Identifying critical interactions : For example, stacking of the P2 quinoxaline with His57 in HCV protease is essential for potency. Substituent modifications (e.g., CF₃) are evaluated for compatibility with this interaction .

- Mapping resistance mutations : Co-crystals with mutant proteases (e.g., A156T) reveal steric barriers, informing substituent size limits (e.g., isopropyl vs. ethyl) .

- Guiding macrocycle design : Conformational analysis of P1–P3 macrocycles ensures optimal positioning of the quinoxaline moiety .

Case study : Inhibitor 8F’s trifluorotert-butyl P4 cap adopts a single conformation in D168A protease co-crystals, maximizing van der Waals contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.